molecular formula C11H8F3N3O2S B7569105 N-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]-1,3-thiazole-4-carboxamide

N-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]-1,3-thiazole-4-carboxamide

Cat. No.: B7569105
M. Wt: 303.26 g/mol
InChI Key: QBFMKFMHLLEBJF-UHFFFAOYSA-N
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Description

N-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]-1,3-thiazole-4-carboxamide, also known as GSK-3 inhibitor, is a small molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications in various diseases. It works by inhibiting glycogen synthase kinase-3 (GSK-3), an enzyme involved in many cellular processes, including cell proliferation, apoptosis, and metabolism.

Mechanism of Action

N-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]-1,3-thiazole-4-carboxamide works by inhibiting this compound, an enzyme that plays a crucial role in many cellular processes. This compound is involved in the regulation of glycogen synthesis, protein synthesis, cell proliferation, and apoptosis. It is also involved in the regulation of insulin signaling and glucose metabolism. Inhibition of this compound by this compound leads to the activation of downstream signaling pathways, resulting in various physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit this compound activity, resulting in the activation of downstream signaling pathways. It has been shown to improve insulin sensitivity and glucose metabolism in diabetes. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth. It has been shown to reduce beta-amyloid accumulation and improve cognitive function in Alzheimer's disease. It has been shown to stabilize mood and prevent the onset of manic episodes in bipolar disorder.

Advantages and Limitations for Lab Experiments

N-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]-1,3-thiazole-4-carboxamide has several advantages and limitations for lab experiments. One advantage is its specificity for this compound, which allows for the selective inhibition of this enzyme. Another advantage is its ability to cross the blood-brain barrier, which makes it a potential therapeutic agent for neurological diseases. One limitation is its solubility, which can affect its bioavailability and efficacy. Another limitation is its potential toxicity, which can limit its use in vivo.

Future Directions

N-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]-1,3-thiazole-4-carboxamide has several potential future directions. One direction is the development of more potent and selective this compound inhibitors. Another direction is the study of the effects of this compound in other diseases, such as Parkinson's disease and Huntington's disease. Another direction is the study of the effects of this compound in combination with other therapeutic agents. Overall, this compound has the potential to be a valuable therapeutic agent in various diseases, and further research is needed to fully understand its mechanisms and potential applications.

Synthesis Methods

The synthesis of N-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]-1,3-thiazole-4-carboxamide involves the reaction of 2-amino-6-(2,2,2-trifluoroethoxy)pyridine with thioamide in the presence of a suitable coupling agent. The reaction is carried out in a solvent, such as dimethylformamide or dimethyl sulfoxide, under reflux conditions. The product is then purified by column chromatography to obtain a pure compound.

Scientific Research Applications

N-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]-1,3-thiazole-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, Alzheimer's disease, and bipolar disorder. It has been shown to inhibit this compound, a key enzyme involved in the pathogenesis of these diseases. In cancer, this compound inhibitors have been shown to inhibit tumor growth and induce apoptosis in cancer cells. In diabetes, this compound inhibitors have been shown to improve insulin sensitivity and glucose metabolism. In Alzheimer's disease, this compound inhibitors have been shown to reduce beta-amyloid accumulation and improve cognitive function. In bipolar disorder, this compound inhibitors have been shown to stabilize mood and prevent the onset of manic episodes.

Properties

IUPAC Name

N-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3N3O2S/c12-11(13,14)5-19-9-2-1-7(3-15-9)17-10(18)8-4-20-6-16-8/h1-4,6H,5H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBFMKFMHLLEBJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1NC(=O)C2=CSC=N2)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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